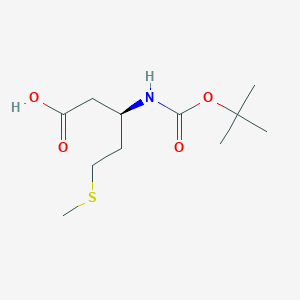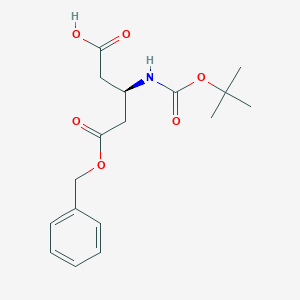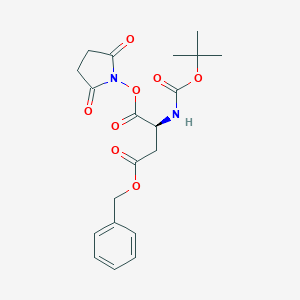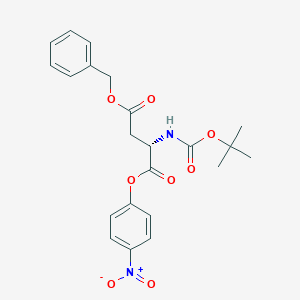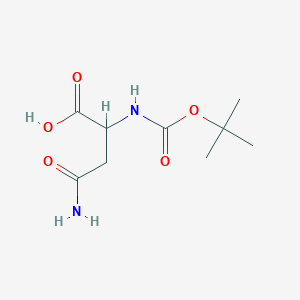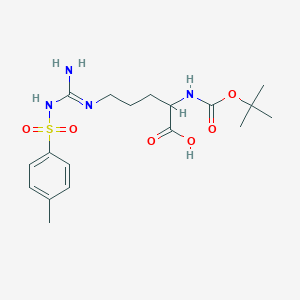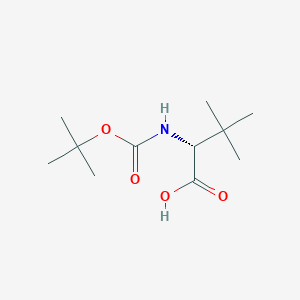
Boc-d-tert-leucine
Vue d'ensemble
Description
Boc-D-tert-leucine is a derivative of leucine . It is an amino acid derivative used for research . It has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Molecular Structure Analysis
The molecular formula of this compound is C11H21NO4 . Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
This compound has a molar mass of 231.29 g/mol . Its melting point is 121 °C . It appears as a solid and its color ranges from white to off-white .Applications De Recherche Scientifique
Biosynthèse de la l-tert-leucine
Boc-d-tert-leucine: est utilisé dans la biosynthèse de la l-tert-leucine (l-tle), un intermédiaire pharmaceutique précieux. Une nouvelle enzyme de fusion a été développée pour la biosynthèse efficace de la l-tle, qui est un bloc de construction chiral dans la synthèse de médicaments antitumoraux et antiviraux . Cette méthode démontre une amélioration significative de la productivité et du rendement, soulignant l'importance de la this compound dans la fabrication pharmaceutique.
Synthèse de peptides en phase solide
Dans le domaine de la synthèse peptidique, la This compound joue un rôle crucial en tant que réactif. Elle est particulièrement utilisée dans la synthèse de peptides en phase solide Boc, où elle contribue à la formation de peptides ayant des propriétés chirales spécifiques. Cette application est essentielle pour créer des peptides utilisés dans la recherche et le développement de médicaments .
Synthèse de ligands chiraux
This compound: est un précurseur clé dans la synthèse de ligands chiraux, tels que les ligands phosphinooxazoline chiraux. Ces ligands sont utilisés pour créer des environnements chiraux pour la catalyse asymétrique, ce qui est essentiel pour produire des substances énantiomériquement pures en chimie et en pharmacologie .
Résolution cinétique des alcools secondaires
Le composé est également impliqué dans la synthèse de polymères chiraux de cuivre(II), qui peuvent catalyser la résolution cinétique des alcools secondaires par acylation. Ce processus est important pour séparer les mélanges racémiques en leurs composants énantiomériquement purs .
Procédé de production enzymatique
This compound: est utilisé dans les procédés de production enzymatique. Des enzymes comme la leucine déshydrogénase et l'aminotransférase à chaîne ramifiée l'utilisent pour produire de la l-tert-leucine, mettant en évidence son rôle dans les méthodes de biocatalyse plus écologiques .
Recherche et développement chimiques
En tant que produit chimique de recherche, la This compound est largement utilisée dans les laboratoires de R&D. Son rôle dans le développement de nouvelles voies et méthodes synthétiques ne peut être surestimé, car elle aide à comprendre les processus biochimiques et chimiques complexes .
Mécanisme D'action
Target of Action
Boc-D-tert-leucine is a derivative of the amino acid leucine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Mode of Action
It is known that the boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy production, and neurotransmission .
Pharmacokinetics
The boc group is known to enhance the pharmacokinetic properties of drugs by improving their stability and solubility .
Result of Action
Amino acids and their derivatives are known to have various physiological effects, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Safety and Hazards
Boc-D-tert-leucine should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Analyse Biochimique
Biochemical Properties
Boc-d-tert-leucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Boc group in this compound can protect the amino group of the amino acid from non-specific reactions with other reactants . This compound is a derivative of L-tert-Leucine, a non-polar amino acid . Its tert-butyl group exhibits significant hydrophobicity and steric hindrance, enabling effective control of molecular conformation in chemical reactions .
Cellular Effects
This compound influences cell function by modulating insulin signaling and glucose use by skeletal muscle . It also plays a role in T cell activation during the development of an immune response .
Molecular Mechanism
The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Dosage Effects in Animal Models
Leucine, from which this compound is derived, has been shown to play a crucial role in regulating animal growth and development .
Metabolic Pathways
This compound is involved in various metabolic pathways. Leucine, from which this compound is derived, is known to stimulate protein synthesis by activating the mTORC1 signaling pathway .
Subcellular Localization
Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes .
Propriétés
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426487 | |
| Record name | boc-d-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124655-17-0 | |
| Record name | boc-d-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124655-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


